![molecular formula C28H25N3O4S B2436355 2-((2-(4-Ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-Methoxyphenyl)acetamid CAS No. 866589-03-9](/img/structure/B2436355.png)
2-((2-(4-Ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-Methoxyphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a potential candidate for various biological activities.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Wirkmechanismus
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene expression and is often associated with various types of cancer .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This inhibition can lead to changes in gene expression, potentially slowing the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, which is a key process in the regulation of gene expression . This can lead to downstream effects such as the suppression of oncogenes and the activation of tumor suppressor genes .
Pharmacokinetics
The bioavailability and other pharmacokinetic properties can be influenced by factors such as the compound’s chemical structure and the patient’s metabolism .
Result of Action
The compound’s action results in significant changes in cell morphology and induces apoptosis in a concentration-dependent manner . It also inhibits the migration of certain cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include formamidine acetate, methyl 3-aminothiophene-2-carboxylate, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Chromeno-pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of functional groups, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-18(12-14-21)26-30-27-23(15-19-7-4-5-10-24(19)35-27)28(31-26)36-17-25(32)29-20-8-6-9-22(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYGZWCYSMJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~4~-(3-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2436272.png)
![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2436273.png)
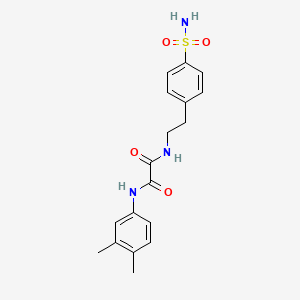
![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide](/img/structure/B2436278.png)
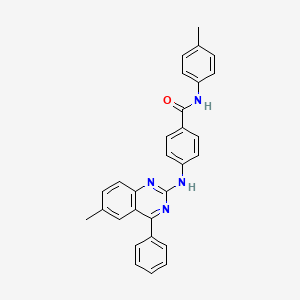
![Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2436282.png)
![N-[3-[4-Fluoro-3-(prop-2-enoylamino)anilino]-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B2436285.png)
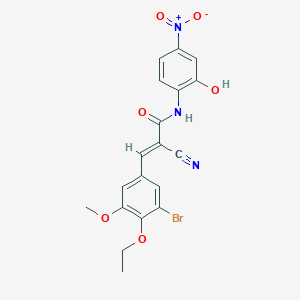
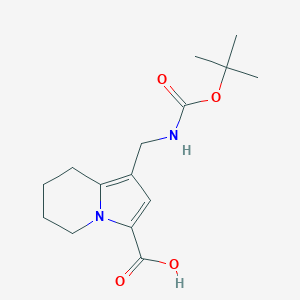
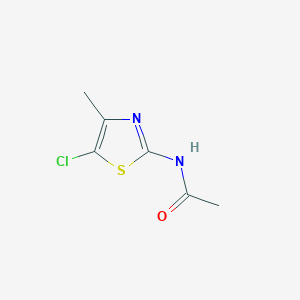

![2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2436292.png)

